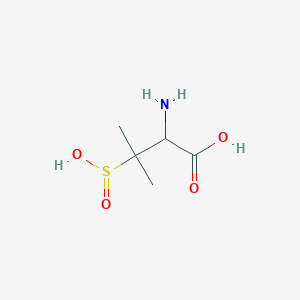

3-Sulfino-DL-valine

Description

Historical Context of Research on Amino Acid Sulfinic Acids

Research into sulfur-containing amino acids dates back to the early 20th century with the discovery and characterization of methionine and cysteine, which are fundamental components of proteins. researchgate.net The investigation of their oxidized derivatives, such as sulfinic acids, followed as analytical techniques advanced. Initially, amino acid sulfinic acids were often regarded as mere products of oxidative damage. For instance, cysteine sulfinic acid (CSA) was long considered an irreversible by-product of the overoxidation of the cysteine thiol group. rsc.org

However, over the last few decades, this perception has shifted dramatically. Evidence has accumulated showing that the formation of amino acid sulfinic acids can be a deliberate and tightly regulated post-translational modification. rsc.org Proteomic studies have identified CSA in hundreds of cellular proteins, establishing it as a key component of the cellular redoxome. rsc.org This has spurred interest in the sulfinic acid derivatives of other amino acids as potentially significant, yet understudied, biological molecules. A comprehensive review of the literature on saturated amino sulfonic acids, spanning from the 19th century to 2016, highlights their synthesis, natural occurrence, and application in designing peptidomimetics and other molecules of practical significance, underscoring a long-standing, if niche, interest in this class of compounds. researchgate.net

Academic Significance within Branched-Chain Amino Acid and Sulfur Metabolism Studies

The academic importance of 3-sulfinovaline is best understood at the intersection of two major metabolic areas: branched-chain amino acid (BCAA) catabolism and sulfur metabolism.

Branched-Chain Amino Acid Metabolism: Valine, along with leucine and isoleucine, is an essential BCAA. The catabolism of all three BCAAs is initiated by two common enzymatic steps. First, a reversible transamination is catalyzed by branched-chain aminotransferase (BCAT), which converts the BCAA into its corresponding branched-chain keto acid (BCKA). nih.govmdpi.com Second, an irreversible oxidative decarboxylation of the BCKA is performed by the branched-chain ketoacid dehydrogenase (BCKDH) complex. nih.govmdpi.com Subsequent steps are unique to each amino acid. nih.gov Dysregulation of BCAA metabolism is linked to significant metabolic diseases, which drives academic inquiry into BCAA derivatives and their potential roles as metabolic modulators or biomarkers. nih.govmdpi.com 3-Sulfino-DL-valine, as a valine analog, is of interest for its potential to interact with or serve as a substrate for the enzymes in this pathway.

Sulfur Metabolism: Sulfur is a vital element for life, and its assimilation into organic compounds is a fundamental biochemical process. In plants and microorganisms, sulfate is taken up and reduced to sulfide, which is then incorporated into O-acetylserine to form cysteine. unesp.brnih.gov Cysteine serves as the primary sulfur donor for the synthesis of other sulfur-containing molecules, including the essential amino acid methionine and the antioxidant glutathione. nih.govnih.gov The study of sulfur-containing metabolites is crucial for understanding cellular redox balance and stress responses. unesp.br The existence of compounds like 3-sulfino-L-alanine, which has been detected in metabolomic studies related to gut microbiota and disease states, suggests that amino acid sulfinic acids are active participants in these metabolic networks. mdpi.comsci-hub.seresearchgate.net

Table 1: Key Enzymes in BCAA and Sulfur Metabolism

| Metabolic Pathway | Enzyme | Abbreviation | Function |

|---|---|---|---|

| BCAA Catabolism | Branched-chain aminotransferase | BCAT | Catalyzes the reversible transamination of BCAAs to BCKAs. mdpi.com |

| BCAA Catabolism | Branched-chain α-keto acid dehydrogenase | BCKDH | Catalyzes the irreversible oxidative decarboxylation of BCKAs. mdpi.com |

| BCAA Catabolism (Valine) | Isobutyryl-CoA Dehydrogenase | - | A specific dehydrogenase in the valine degradation pathway. nih.gov |

| Sulfur Assimilation | ATP sulfurylase | ATPS | Activates sulfate to be used in the assimilation pathway. unesp.br |

| Sulfur Assimilation | Cysteine synthase (O-acetylserine (thiol) lyase) | OAS-TL | Catalyzes the final step of cysteine synthesis. nih.gov |

| Sulfur Metabolism | Cysteine Dioxygenase | CDO | Oxidizes cysteine to cysteine sulfinic acid. rsc.org |

Isomeric Considerations in Research on 3-Sulfinovaline Compounds

The term "isomer" refers to molecules that share the same molecular formula but have different arrangements of atoms. wikipedia.org In the case of 3-sulfinovaline, the most important isomeric distinction is between its stereoisomers, or enantiomers: the D-form and the L-form. The racemic mixture, this compound, contains both. These enantiomers often have distinct biological activities and are studied in different research contexts.

3-Sulfino-D-valine: This isomer is specifically identified as "Sulbactam EP Impurity A" and is available as a certified reference material for pharmaceutical quality control. cymitquimica.comcymitquimica.comsigmaaldrich.com Beyond its role as an impurity standard, 3-sulfino-D-valine has been investigated for its own biochemical properties. Research has shown it can act as an effective scavenger of hypochlorous acid (HOCl), a reactive oxygen species released by immune cells at sites of inflammation. cymitquimica.com This suggests a potential therapeutic application in protecting tissues from oxidative damage during inflammatory responses.

3-Sulfino-L-valine: The L-isomers of amino acids are typically the forms incorporated into proteins and utilized in primary metabolic pathways. While direct research on 3-sulfino-L-valine is limited, its significance can be inferred from studies on structurally similar compounds. For example, the related metabolite 3-sulfino-L-alanine has been identified as a differentially expressed metabolite in studies of fibromyalgia and has been shown to increase in response to certain probiotic interventions, linking it to cysteine and methionine metabolism. sci-hub.seresearchgate.net This suggests that L-isomers of amino acid sulfinic acids are endogenously produced and may serve as biomarkers or bioactive molecules within metabolic systems.

Table 2: Comparison of 3-Sulfinovaline Isomers

| Compound Name | Synonyms | CAS Number | Key Research Focus |

|---|---|---|---|

| This compound | Valine, 3-sulfino-; Sulbactam EP Impurity A (Racemic mixture) | 98462-04-5 | Pharmaceutical impurity standard for Sulbactam synthesis. lookchem.com |

| 3-Sulfino-D-valine | (2S)-2-Amino-3-methyl-3-sulfinobutanoic acid; Sulbactam EP Impurity A | 23315-18-6 | Pharmaceutical reference standard; scavenger of hypochlorous acid (HOCl). cymitquimica.comcymitquimica.com |

| 3-Sulfino-L-valine | (2R)-2-amino-3-methyl-3-sulinobutanoic acid | Not consistently available | Of interest in metabolomics and studies of endogenous metabolic pathways, by analogy to 3-sulfino-L-alanine. mdpi.comsci-hub.sezfin.org |

Propriétés

IUPAC Name |

2-amino-3-methyl-3-sulfinobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4S/c1-5(2,11(9)10)3(6)4(7)8/h3H,6H2,1-2H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVIZNTHNFAOGAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)S(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymology and Regulatory Mechanisms Associated with 3-sulfino-dl-valine

Key Enzymes in Metabolism of Sulfinoamino Acids

The pathway responsible for the catabolism of cysteine to taurine involves a series of critical enzymatic steps. These enzymes are central to understanding the potential metabolic processing of sulfinoamino acids.

Cysteine Dioxygenase (CDO) is a non-heme iron enzyme that plays a pivotal role in cysteine catabolism by catalyzing the first major step: the oxidation of L-cysteine to 3-sulfino-L-alanine, also known as cysteinesulfinic acid. pnas.orgfrontiersin.orgacs.org This reaction incorporates molecular oxygen into the sulfur atom of cysteine. pnas.org CDO is recognized as one of the most highly regulated metabolic enzymes, demonstrating significant changes in concentration and catalytic efficiency in response to the availability of sulfur amino acids. pnas.orgnih.gov This robust regulation allows cells to either conserve cysteine when it is scarce or rapidly catabolize it to prevent toxicity when it is abundant. pnas.org

Table 1: Overview of Cysteine Dioxygenase (CDO)

| Feature | Description | References |

| Enzyme Name | Cysteine Dioxygenase (CDO) | acs.orgwikipedia.org |

| EC Number | 1.13.11.20 | acs.orgwikipedia.org |

| Function | Catalyzes the oxidation of L-cysteine to 3-sulfino-L-alanine (cysteinesulfinic acid). | pnas.orgacs.org |

| Cofactor | Iron (Fe²⁺) | frontiersin.org |

| Regulation | Highly regulated by cysteine availability, primarily at the level of protein turnover. | pnas.orgacs.orgtandfonline.com |

| Location | Responds to dietary protein/sulfur amino acid intake in liver and adipose tissues. | pnas.org |

The regulation of CDO activity is predominantly managed at the level of protein turnover rather than through transcriptional control of its mRNA levels. acs.orgwikipedia.org The concentration of CDO in the liver and adipose tissue is directly influenced by the availability of cysteine. pnas.org When dietary intake of protein or sulfur amino acids changes, CDO activity can be adjusted by as much as 300-fold within hours, highlighting its critical role in maintaining cysteine homeostasis. nih.gov This rapid response is crucial for cellular health, as elevated cysteine levels can be cytotoxic. wikipedia.org

Sulfinoalanine decarboxylase (SAD), also known as cysteine sulfinic acid decarboxylase (CSAD), is the enzyme that catalyzes the next step in the taurine biosynthesis pathway. wikipedia.orgnih.gov Its primary function is the decarboxylation of 3-sulfino-L-alanine (the product of the CDO reaction) to form hypotaurine and carbon dioxide. asm.orgresearchgate.net This reaction is a critical, rate-limiting step in the production of taurine. wikipedia.orgmdpi.com SAD requires pyridoxal phosphate (PLP) as a cofactor to perform its catalytic function. nih.gov While its preferred substrate is 3-sulfino-L-alanine, the enzyme can also act on other substrates such as L-aspartate and L-cysteate. asm.org

Table 2: Overview of Sulfinoalanine Decarboxylase (SAD/CSAD)

| Feature | Description | References |

| Enzyme Name | Sulfinoalanine Decarboxylase (SAD); Cysteine Sulfinic Acid Decarboxylase (CSAD) | nih.govasm.org |

| EC Number | 4.1.1.29 | asm.org |

| Function | Catalyzes the decarboxylation of 3-sulfino-L-alanine to hypotaurine. | wikipedia.orgasm.orgresearchgate.net |

| Cofactor | Pyridoxal Phosphate (PLP) | nih.gov |

| Substrates | Preferred: 3-sulfino-L-alanine. Also acts on L-aspartate and L-cysteate. | asm.org |

For many years, the final step in taurine synthesis, the conversion of hypotaurine to taurine, was attributed to a putative NAD-dependent hypotaurine dehydrogenase. ilsagroup.comnih.gov However, this enzyme was never successfully isolated or characterized. ilsagroup.comnih.gov Recent research has overturned this long-held belief, identifying flavin-containing monooxygenase 1 (FMO1) as the enzyme responsible for this critical oxidation step. ilsagroup.comnih.govmdpi.com In vitro assays have confirmed that human FMO1 catalyzes the oxygenation of hypotaurine to taurine, a reaction that can utilize either NADPH or NADH as a cofactor. nih.gov This discovery has resolved a long-standing question in sulfur amino acid metabolism, clarifying that FMO1, an enzyme previously known for its role in metabolizing xenobiotics, is also integral to the endogenous synthesis of taurine. ilsagroup.comnih.gov

Regulation of CDO Protein Turnover

Sulfinoalanine Decarboxylase (SAD) Function

Broader Enzymatic Context in Branched-Chain Amino Acid Metabolism

Valine is one of the three branched-chain amino acids (BCAAs), alongside leucine and isoleucine. wikipedia.orgnih.gov The catabolism of these essential amino acids is initiated by a common two-step enzymatic pathway. The potential for an analogue like 3-Sulfino-DL-valine to be metabolized would depend on its ability to interact with the enzymes of this pathway.

The first step in BCAA catabolism is a reversible transamination catalyzed by a branched-chain aminotransferase (BCAT). nih.gov This enzyme transfers the amino group from a BCAA to α-ketoglutarate, producing a branched-chain α-keto acid (BCKA) and glutamate. researchgate.net Studies have shown that BCAT enzymes are largely specific to the three canonical BCAAs, though some activity with other structurally similar amino acids like norvaline has been observed. The substrate specificity can also be altered through protein engineering, indicating a degree of flexibility in the active site. pnas.orgfrontiersin.org

The second step is the irreversible oxidative decarboxylation of the BCKAs, which is catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex. wikipedia.orgwikipedia.org This multi-enzyme complex has a relatively broad substrate specificity. wikipedia.org In addition to the BCKAs derived from valine, leucine, and isoleucine, the BCKDH complex can oxidize other α-keto acids, such as α-ketobutyrate and 4-methylthio-2-oxobutyrate, with comparable efficiency. wikipedia.orgnih.gov

Given the known substrate flexibility of both BCAT and the BCKDH complex, it is plausible that this compound could be recognized as a substrate. If BCAT were to catalyze the transamination of this compound, it would produce the corresponding α-keto acid, 3-sulfino-α-ketoisovalerate. Subsequently, the broad specificity of the BCKDH complex suggests it might be capable of catalyzing the oxidative decarboxylation of this sulfinated keto-acid. However, direct enzymatic studies on this compound are required to confirm its interaction with these key enzymes of BCAA metabolism.

Branched-Chain Aminotransferase (BCAT)

Branched-chain aminotransferase (BCAT) catalyzes the initial, reversible step in the catabolism of all three branched-chain amino acids (BCAAs): valine, leucine, and isoleucine. mdpi.comnih.gov This reaction involves the transfer of an amino group from the BCAA to α-ketoglutarate, yielding a branched-chain α-keto acid (BCKA) and glutamate. mdpi.comwikipedia.org Specifically for valine, BCAT facilitates its conversion to α-ketoisovalerate (KIV). frontiersin.orgmicrobialcell.comontosight.ai

In eukaryotic organisms, two primary isoforms of BCAT exist, distinguished by their cellular location: a mitochondrial isoform (mBCAT) and a cytosolic isoform (cBCAT). wikipedia.orgmicrobialcell.com In mammals, these isoforms are encoded by the BCAT2 and BCAT1 genes, respectively. frontiersin.org While mBCAT is widely expressed across most tissues and is considered central to body nitrogen metabolism, cBCAT is found almost exclusively in the nervous system, where it participates in the synthesis of the excitatory neurotransmitter glutamate. nih.govwikipedia.org

In the yeast Saccharomyces cerevisiae, studies have highlighted that the mitochondrial BCAT, known as Bat1, is essential for the effective biosynthesis of valine, indicating that mitochondria are the primary site for intracellular valine production in this organism. microbialcell.com

| Feature | Description |

| Enzyme | Branched-Chain Aminotransferase (BCAT) |

| EC Number | 2.6.1.42 wikipedia.org |

| Function | Catalyzes the reversible transamination of BCAAs (Valine, Leucine, Isoleucine). nih.gov |

| Reaction (Valine) | Valine + α-ketoglutarate ↔ α-ketoisovalerate (KIV) + Glutamate mdpi.commicrobialcell.com |

| Eukaryotic Isoforms | Mitochondrial (mBCAT) and Cytosolic (cBCAT) wikipedia.orgmicrobialcell.com |

| Metabolic Role | First step in BCAA catabolism; also involved in BCAA biosynthesis in some organisms. mdpi.commicrobialcell.com |

Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDH)

Following transamination, the resulting BCKAs are directed to the Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDH or BCKDC). This large, multi-subunit enzyme assembly is located on the inner mitochondrial membrane and catalyzes the first irreversible, rate-limiting step in BCAA catabolism. frontiersin.orgmdpi.comwikipedia.org The BCKDH complex carries out the oxidative decarboxylation of BCKAs, converting them into their respective acyl-CoA derivatives. mdpi.comwikipedia.org In the case of valine metabolism, it converts α-ketoisovalerate into isobutyryl-CoA. wikipedia.orgfrontiersin.org

The BCKDH complex is composed of three primary catalytic components: E1 (a dehydrogenase), E2 (a transacylase), and E3 (a dehydrogenase), analogous to the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes. wikipedia.orgebi.ac.uk Its activity is tightly regulated through post-translational modification, primarily by a dedicated kinase (BCKDH kinase, BCKDK) and a phosphatase. BCKDK phosphorylates the E1 subunit, leading to the inactivation of the complex. nih.gov A deficiency or inhibition of the BCKDH complex results in the accumulation of BCAAs and their toxic keto acid derivatives, leading to the metabolic disorder known as Maple Syrup Urine Disease (MSUD). wikipedia.orgwikidoc.org

| Component | Function | Gene (Human) | Cofactor |

| E1 (Dehydrogenase) | Catalyzes the decarboxylation of the α-keto acid. | BCKDHA, BCKDHB | Thiamine diphosphate |

| E2 (Transacylase) | Transfers the acyl group to Coenzyme A. | DBT | Lipoate, Coenzyme A |

| E3 (Dehydrogenase) | Re-oxidizes the dihydrolipoamide cofactor. | DLD | FAD, NAD |

| Table based on information from multiple sources. wikipedia.orgebi.ac.ukwikidoc.org |

Acetohydroxyacid Synthase (AHAS) and Feedback Inhibition

Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase, is a crucial enzyme found in bacteria, archaea, fungi, and plants, but it is absent in animals. mdpi.com It catalyzes the initial committed step in the biosynthetic pathway of the BCAAs. acs.org AHAS is subject to stringent regulation through allosteric feedback inhibition by the end products of the pathway: valine, leucine, and isoleucine. mdpi.comnih.govnih.gov

The enzyme typically consists of a catalytic subunit and a regulatory subunit. acs.org The regulatory subunit contains binding sites for the BCAAs, and when these amino acids are present in sufficient concentrations, their binding induces a conformational change that inhibits the enzyme's catalytic activity. mdpi.comacs.org There is often a synergistic inhibitory effect when multiple BCAAs are present. acs.org

Researchers have successfully engineered AHAS to be resistant to this feedback inhibition by introducing mutations into the regulatory subunit. mdpi.comnih.gov For instance, specific amino acid substitutions in the regulatory subunit of AHAS in Corynebacterium glutamicum and Saccharomyces cerevisiae have been shown to remove valine-induced inhibition, leading to a significant overproduction of valine. nih.govnih.gov

| Organism | Regulatory Subunit | Key Findings on Feedback Inhibition |

| Corynebacterium glutamicum | IlvN | Deletion of the C-terminal domain of IlvN results in an AHAS enzyme that is no longer inhibited by BCAAs. asm.org A single mutation (M13) in IlvN can confer resistance to feedback inhibition by all three BCAAs. mdpi.comnih.gov |

| Saccharomyces cerevisiae | Ilv6 | Amino acid substitutions near the predicted valine-binding site of Ilv6 rendered the AHAS enzyme much less sensitive to feedback inhibition by valine. nih.gov |

| Arabidopsis thaliana | AtAHASR | The regulatory subunit contains two sequence repeats, one proposed to bind leucine and the other to bind valine or isoleucine, explaining the synergistic inhibition. acs.org |

Molecular Signaling Pathways Influenced by Valine and its Metabolites

Beyond their role as substrates for protein synthesis and energy production, valine and other BCAAs act as signaling molecules that influence major cellular pathways controlling growth, energy status, and protein modification.

Mechanistic Target of Rapamycin Complex 1 (mTORC1) Activation

The mechanistic target of rapamycin complex 1 (mTORC1) is a central kinase that regulates cell growth, proliferation, and metabolism in response to environmental cues like nutrients and growth factors. d-nb.info Amino acids, particularly the BCAAs, are potent activators of mTORC1. frontiersin.orgfrontiersin.org While leucine is considered the most powerful BCAA in this regard, valine also contributes to mTORC1 activation. d-nb.infophysiology.org

Activation of mTORC1 by amino acids requires its translocation to the lysosomal surface, a process mediated by the Rag GTPases. d-nb.infonih.gov Once at the lysosome, mTORC1 can be fully activated and subsequently phosphorylates its downstream targets, including S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis. frontiersin.org Studies have shown that the presence of other BCAAs, like valine and isoleucine, can potentiate the activation of mTORC1 by leucine following exercise. physiology.orgresearchgate.net

Energy Sensing Pathways (e.g., SnRK1)

In plants, the SNF1-related kinase 1 (SnRK1) is a crucial energy sensor, acting as the counterpart to the AMP-activated protein kinase (AMPK) in animals and SNF1 in yeast. plos.orgnih.gov SnRK1 is activated during periods of energy deficit (characterized by a low ATP-to-AMP ratio) and works to restore energy homeostasis by promoting catabolic processes while suppressing energy-consuming anabolic pathways. plos.orgnih.gov

Under conditions of cellular energy shortage, the SnRK1 signaling pathway has been shown to accelerate the degradation of amino acids, including the BCAAs valine, leucine, and isoleucine, to provide an alternative energy source and maintain cellular energy balance. researchgate.net This highlights a direct link between the cell's energy status and the catabolism of valine, regulated by a master energy-sensing kinase.

Posttranslational Modification Mechanisms

The regulation of valine metabolism and its associated signaling pathways involves various forms of posttranslational modifications (PTMs). researchgate.netresearchgate.net PTMs are chemical alterations to proteins after their synthesis, which can dramatically change their activity, localization, or stability.

A primary example is the regulation of the BCKDH complex, which is inactivated by phosphorylation via the BCKDK kinase. frontiersin.orgnih.gov This phosphorylation is a key control point in BCAA catabolism. Furthermore, signaling pathways influenced by valine metabolites also involve PTMs. For instance, a metabolite of leucine, acetyl-CoA, has been shown to promote the acetylation of Raptor, a key component of the mTORC1 complex. nih.gov This acetylation enhances mTORC1 activity, demonstrating how BCAA metabolism can directly influence the modification and function of major signaling proteins. nih.gov While not specific to valine, this mechanism illustrates the broader principle of how BCAA metabolites can regulate cellular processes through PTMs.

Analytical Methodologies for 3-sulfino-dl-valine Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental tool for separating 3-Sulfino-DL-valine from its parent compound and other related substances. The choice of chromatographic method depends on the sample matrix, the required sensitivity, and the purpose of the analysis, whether for qualitative identification or quantitative determination.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most common and robust method for the analysis of this compound, particularly in the context of pharmaceutical impurity profiling. lgcstandards.comallmpus.com Reversed-phase HPLC (RP-HPLC) is frequently employed, often with UV or mass spectrometric detection.

Given that 3-Sulfino-D-valine is a known impurity of the β-lactamase inhibitor Sulbactam, many analytical methods are developed for the simultaneous determination of Sulbactam and its related compounds. scilit.comresearchgate.netmendeley.com For instance, a stability-indicating RP-HPLC method for Cefoperazone and Sulbactam uses a C18 column with a gradient elution of a buffered mobile phase and acetonitrile to separate the active ingredients from their impurities. scilit.comresearchgate.net

A specific method for detecting related substances in cefoperazone sodium and sulbactam sodium for injection, including Sulbactam impurity A (3-Sulfino-D-valine), has been detailed in a patent. google.com This method employs HPLC with a phosphoric acid solution and acetonitrile as mobile phases under a specific gradient elution program to effectively separate and quantify the impurities. google.com The purity of 3-Sulfino-D-valine reference standards is also typically confirmed by HPLC. lgcstandards.comallmpus.com

Table 1: Example HPLC Conditions for the Analysis of Sulbactam and Related Impurities

| Parameter | Condition 1 google.com | Condition 2 scilit.com |

| Column | 4.6mm x 250mm, 5 µm | Waters Xbridge C18, 150x4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% Phosphoric acid solution | 0.005 M Tetrabutyl ammonium hydroxide, pH 6.80 |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Elution | Gradient | Gradient |

| Flow Rate | Not specified | 1.0 ml/min |

| Detection | UV/DAD | UV at 230 nm |

This table presents exemplary data from methods developed for the parent drug and its impurities. Specific optimization would be required for the sole quantification of this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is generally less suitable for the direct analysis of highly polar and non-volatile amino acids like this compound. To make them amenable to GC analysis, a derivatization step is necessary to increase their volatility. pharmaffiliates.com Common derivatization reagents for amino acids include silylating agents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which converts polar functional groups into more volatile tert-butyldimethylsilyl (TBDMS) derivatives. pharmaffiliates.comgoogle.com

While no specific GC method for this compound was found, the general approach for other amino acids can be extrapolated. After derivatization, the sample would be introduced into the GC system, where it is separated on a capillary column (e.g., a low-polarity column like SLB™-5ms) before being detected, typically by a Flame Ionization Detector (FID) or a mass spectrometer. pharmaffiliates.comgoogle.com

Table 2: General GC Parameters for Amino Acid Derivative Analysis

| Parameter | General Conditions for TBDMS-Amino Acids pharmaffiliates.com |

| Derivatization Reagent | MTBSTFA in Acetonitrile |

| Reaction Conditions | Heating at 100 °C for 4 hours |

| Column | SLB™-5ms capillary column (e.g., 20 m x 0.18 mm I.D., 0.18 µm) |

| Injector Temperature | ~250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 360 °C) |

| Carrier Gas | Helium |

| Detection | Mass Spectrometry (MS) |

This table outlines a general procedure for amino acid analysis by GC-MS and is not specific to this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a planar chromatographic technique that can be used for the qualitative analysis and separation of amino acids and their derivatives. For DL-amino acids, chiral separations can be achieved by using plates impregnated with a chiral selector. americanchemicalsuppliers.comsrce.hr

A study demonstrated the separation of diastereomeric derivatives of DL-valine and other amino acids using high-performance TLC (HPTLC) on reversed-phase (RP-18) plates. americanchemicalsuppliers.comsrce.hr The mobile phase typically consists of an aqueous-organic mixture, and its composition (e.g., acetonitrile concentration, buffer type, and pH) is optimized to achieve separation. americanchemicalsuppliers.comsrce.hr Detection is commonly performed by spraying the plate with a visualizing agent like ninhydrin, which reacts with the amino group to produce a colored spot. bocsci.com While this method was not applied directly to this compound, it demonstrates the feasibility of TLC for separating valine derivatives. americanchemicalsuppliers.comsrce.hr

Mass Spectrometry-Based Detection and Identification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing high selectivity and sensitivity for the identification and quantification of compounds. axios-research.com It is often coupled with a chromatographic separation method like HPLC or GC.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile molecules like amino acids and their derivatives from the liquid phase. ajpaonline.commdpi.com It is the ion source of choice for coupling liquid chromatography with mass spectrometry (LC-MS). ajpaonline.com

For the analysis of sulfated or sulfinated compounds, ESI-MS can be employed to obtain the mass of the molecular ion, which aids in its identification. synzeal.com Studies on related compounds have shown that ESI-MS can reveal significant differences in ion stabilities and fragmentation patterns based on the position of the sulfate group. synzeal.com The analysis of sulbactam, the parent drug of 3-Sulfino-D-valine, in biological fluids is often carried out using LC-MS/MS with ESI, typically in the negative ionization mode. frontiersin.org This approach offers high sensitivity and specificity, making it suitable for therapeutic drug monitoring and pharmacokinetic studies.

Gas Chromatography-Mass Spectrometry (GC-MS) with Stable Isotope Dilution

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the sensitive and selective detection of MS. As mentioned for GC analysis (Section 5.1.2), amino acids require derivatization prior to analysis to increase their volatility. The resulting derivatives can then be analyzed by GC-MS. pharmaffiliates.com

The use of stable isotope dilution involves adding a known amount of an isotopically labeled version of the analyte (e.g., containing ²H, ¹³C, or ¹⁵N) to the sample as an internal standard. This approach can provide highly accurate and precise quantification. While a specific stable isotope dilution GC-MS method for this compound is not documented in the searched literature, this strategy is widely applied to amino acid analysis. For example, a method using a deuterated derivatizing agent has been used for the accurate quantification of other amino acids in serum samples by LC-MS.

The mass spectrum of the derivatized analyte will show characteristic fragments. For TBDMS-derivatized valine, for instance, the electron impact spectrum contains fragments corresponding to the loss of a methyl group (M-15) and a tert-butyl group (M-57), which can be used for identification. pharmaffiliates.comgoogle.com

Table 3: Common Mass Spectrometric Parameters for Sulbactam Analysis by LC-MS/MS

| Parameter | Condition 1 frontiersin.org | Condition 2 |

| Instrument | Triple Quadrupole MS | Triple Quadrupole MS |

| Ionization Mode | Negative ESI | Negative ESI |

| Monitored Reaction (MRM) | m/z 231.9 → 187.8 | [M-H]⁻ |

| Internal Standard | Ampicillin-d5 | Acetaminophen |

| Sample Preparation | Protein Precipitation | Protein Precipitation |

This table provides examples from LC-MS/MS methods for the parent drug, Sulbactam. These conditions would serve as a starting point for developing a method for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolomics

Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful and widely adopted technique for the analysis of amino acids, including this compound, within complex biological matrices. nih.govnih.govupf.edu Its high sensitivity and selectivity enable the precise identification and quantification of a vast number of metabolites simultaneously. nih.govupf.edu

In metabolomics studies, LC-MS is instrumental in profiling changes in metabolite concentrations, offering insights into biological processes and the effects of various stimuli. For instance, NMR-based metabolomics has been used to detect alterations in valine levels in serum, indicating shifts in energy metabolism. nih.gov Targeted LC-MS/MS approaches, often employing multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), further enhance the accuracy and throughput of quantitative analysis. nih.govnih.gov These methods are capable of quantifying amino acids across a broad dynamic range, often with linearity spanning three orders of magnitude (e.g., 0.01 µM to 10 µM), and can achieve high accuracy and precision. waters.com

The versatility of LC-MS allows for the analysis of underivatized amino acids, simplifying sample preparation. nih.govwaters.com Various chromatographic techniques can be coupled with mass spectrometry, including reversed-phase, hydrophilic interaction liquid chromatography (HILIC), and mixed-mode chromatography, to achieve optimal separation of amino acids like valine and its isomers. nih.govnih.gov For chiral separations, specialized columns can be used to resolve D- and L-enantiomers. shimadzu.de

A typical LC-MS method for amino acid analysis involves:

Sample Preparation: Precipitation of proteins from the biological sample (e.g., plasma, serum, urine) using an organic solvent like methanol. lcms.czshimadzu.com

Chromatographic Separation: Injection of the supernatant onto an LC column for separation. Gradient elution is commonly used to resolve the analytes. nih.gov

Mass Spectrometric Detection: Detection of the eluted compounds by a mass spectrometer, often operating in positive electrospray ionization (ESI) mode. nih.gov

The use of stable-isotope-labeled internal standards is a common practice to ensure the accuracy of quantification by correcting for matrix effects and variations in instrument response. nih.gov

Spectroscopic and Other Detection Methods

Spectrophotometric methods offer a simpler and more accessible alternative for the determination of amino acids, although they may lack the specificity of mass spectrometry. These methods typically rely on a chemical reaction that produces a colored product, the absorbance of which is proportional to the concentration of the amino acid.

For the determination of amino acids like valine, a common approach involves a charge-transfer reaction with a suitable reagent. tsijournals.com For example, a method has been described using 7,7,8,8-tetracyanoquinodimethane (TCNQ) as a π-acceptor, which reacts with amino acids to form a colored complex with a maximum absorption at 841 nm. tsijournals.com The reaction conditions, such as temperature and reagent concentration, are optimized to achieve maximum sensitivity and stability of the colored product. tsijournals.com

While most amino acids are not inherently chromophoric, aromatic amino acids can be detected directly using a UV detector. myfoodresearch.com For others, derivatization is necessary to introduce a chromophoric or fluorescent tag. myfoodresearch.comrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information about metabolites in a sample. nih.gov In metabolomics, ¹H-NMR is frequently used to obtain a comprehensive profile of metabolites in biological fluids. nih.govresearchgate.net

NMR-based metabolomics allows for the identification and quantification of a wide range of compounds, including amino acids like valine. nih.govmdpi.com The main advantage of NMR is the ability to identify metabolites by comparing the obtained spectra with reference databases or through structure elucidation using two-dimensional (2D) NMR techniques like COSY and HMBC. nih.govresearchgate.net

Sample preparation for NMR analysis is typically minimal, often involving only the addition of a deuterated solvent to the sample. nih.gov This simplicity, combined with high reproducibility, makes NMR a valuable tool for large-scale metabolomic studies. nih.gov NMR has been successfully applied to identify changes in valine concentrations in serum samples, providing insights into metabolic shifts related to protein breakdown. nih.gov

Spectrophotometric Detection

Sample Preparation and Derivatization Strategies

Effective sample preparation is a critical step in ensuring the accuracy and reliability of any analytical method for this compound. The primary goals are to remove interfering substances from the sample matrix and, if necessary, to modify the analyte to make it more amenable to detection.

For LC-MS analysis of amino acids in biological fluids like plasma or serum, a common initial step is protein precipitation. lcms.czshimadzu.com This is typically achieved by adding a solvent such as methanol to the sample, followed by centrifugation to separate the precipitated proteins. lcms.cz

Derivatization is a chemical modification of the analyte that can improve its chromatographic behavior and/or detection sensitivity. While LC-MS can often analyze underivatized amino acids, derivatization is frequently employed in other techniques like HPLC with UV or fluorescence detection. myfoodresearch.com

Common derivatization strategies for amino acids include:

Pre-column derivatization: The analyte is derivatized before being injected into the chromatography system. This is a common approach for HPLC analysis. myfoodresearch.com Reagents like o-phthalaldehyde (OPA) react with primary amino acids to form fluorescent adducts, significantly enhancing detection limits. myfoodresearch.comrsc.org

Post-column derivatization: The derivatizing reagent is added to the column effluent after the analytes have been separated.

The choice of derivatization reagent depends on the specific amino acid and the detection method being used. For example, urea can be used to derivatize amino acids for LC-MS analysis, resulting in products with improved separation on reversed-phase columns. nih.gov

The table below summarizes some common sample preparation and derivatization strategies for amino acid analysis.

| Technique | Sample Preparation | Derivatization Strategy | Common Reagents |

| LC-MS | Protein Precipitation | Often not required (underivatized analysis) | N/A |

| LC-MS | Protein Precipitation | Pre-column | Urea |

| HPLC-UV/Fluorescence | Protein Precipitation, Hydrolysis | Pre-column | o-phthalaldehyde (OPA), 6-aminoquinolyl-N-hydroxysuccinymidyl carbamate (AQC) myfoodresearch.comresearchgate.net |

| GC-MS | Solid Phase Extraction, Derivatization | Pre-column | Various silylating or acylating agents |

| Spectrophotometry | Dilution | Reaction to form colored complex | 7,7,8,8-tetracyanoquinodimethane (TCNQ) tsijournals.com |

| NMR | Minimal (addition of deuterated solvent) | Not typically required | N/A |

Application as Analytical and Impurity Standard

This compound serves as a critical reference material and impurity standard in the pharmaceutical industry. impurity.comlookchem.comlgcstandards.com It is identified as an impurity of Sulbactam, a semi-synthetic β-lactamase inhibitor. impurity.comlookchem.com The presence and quantity of such impurities must be carefully controlled to ensure the safety and efficacy of the final drug product.

Therefore, having a well-characterized standard of this compound is essential for:

Method Development and Validation: To develop and validate analytical methods for the detection and quantification of this specific impurity in Sulbactam drug substances and products.

Quality Control: For routine testing of raw materials and finished products to ensure they meet the required purity specifications.

Impurity Profiling: To understand the impurity profile of a drug, which is a regulatory requirement.

Reference standards of this compound are available from various suppliers and are accompanied by a Certificate of Analysis that provides information on their identity and purity.

Certified Reference Material Applications

Certified Reference Materials (CRMs) are indispensable tools in analytical chemistry, serving as a benchmark for quality control and assurance to ensure the accuracy and traceability of measurement results. iaea.orglqms.com.au A CRM is a material or substance for which one or more property values are sufficiently homogeneous and well-established to be used for the calibration of an apparatus, the assessment of a measurement method, or for assigning values to materials. iaea.org Producers of CRMs are often accredited to international standards such as ISO 17034, which outlines the general requirements for the competence of reference material producers. scc-ccn.cadakks.deeuropa.euaroscientific.comansi.org This accreditation ensures that the certified values are accurate, and that all known sources of bias have been investigated and accounted for, providing metrological traceability to the International System of Units (SI). nist.gov

The primary application of CRMs is in the validation of analytical procedures, a process that demonstrates a method is suitable for its intended purpose. lqms.com.au This involves assessing various performance characteristics, including accuracy, precision, linearity, and the limits of detection and quantification. researchgate.net By analyzing a CRM with a certified concentration value, a laboratory can verify the accuracy of its own measurements. lqms.com.au

Given the absence of a specific this compound CRM, laboratories may consider the use of CRMs for structurally related amino acids, such as L-valine or DL-valine, as surrogate standards. chromforum.orgbiotage.com While not a direct substitute, these can be valuable for certain aspects of method development and instrument calibration. For instance, a CRM for L-valine can be used to confirm the performance of the analytical instrument, such as a liquid chromatograph or mass spectrometer, and to establish a calibration curve.

Several national metrology institutes and commercial suppliers have developed and certified a range of amino acid CRMs. These are often available as neat materials or in solution, sometimes as mixtures of multiple amino acids. fujifilm.com For example, the National Institute of Standards and Technology (NIST) offers SRM 2389a, which is a solution of 16 amino acids in hydrochloric acid, including L-valine, with certified concentration values. nist.gov Similarly, the National Metrology Institute of Japan (NMIJ) has developed high-purity CRMs for 17 proteinogenic amino acids. nih.gov The Korea Research Institute of Standards and Science (KRISS) has also developed CRMs for amino acids in matrices like dried blood spots, which are crucial for clinical diagnostic applications. acs.orgnih.gov

The development of a new CRM, such as one for this compound, is a rigorous process. It involves the synthesis and purification of the compound to a high degree, followed by comprehensive characterization to determine its purity and assign a certified value with a stated uncertainty. nih.gov This process often employs multiple analytical techniques to ensure the reliability of the certified value.

The following interactive data tables provide examples of existing certified reference materials for amino acids that could be relevant in the context of developing and validating analytical methods for this compound.

Table 1: Example of a Certified Reference Material for a Single Amino Acid

| Parameter | Value |

| Compound Name | L-Valine |

| CRM Provider | Sigma-Aldrich (TraceCERT®) |

| Certification | Produced and certified in accordance with ISO/IEC 17025 and ISO 17034. |

| Traceability | Traceable to primary material from an NMI (e.g., NIST or NMIJ). |

| Certified Property | Purity (determined by quantitative NMR). |

| Intended Use | Calibration of instruments, method validation, quality control. |

| This table is for illustrative purposes and is based on information for L-Valine CRMs. |

Table 2: Example of a Certified Reference Material for an Amino Acid Mixture

| Parameter | Value |

| Product Name | SRM 2389a Amino Acids in 0.1 mol/L Hydrochloric Acid |

| CRM Provider | National Institute of Standards and Technology (NIST) |

| Description | Solution containing 16 amino acids. |

| Certified Values | Mass fraction (mg/g) and amount-of-substance concentration (mmol/L) for each amino acid. |

| Example Certified Value (L-Valine) | 0.293 ± 0.012 mg/g |

| Intended Use | Calibration of chromatographic instrumentation for the determination of amino acids. |

| This table is for illustrative purposes and is based on information for NIST SRM 2389a. nist.gov |

While the direct application of a CRM for this compound is currently limited by its availability, the established methodologies and the availability of CRMs for related compounds provide a strong framework for the development and validation of analytical methods for its detection and quantification. The use of surrogate standards, coupled with a thorough understanding of the principles of metrological traceability and method validation, allows for the generation of reliable and defensible analytical data.

Research on Derivatives and Analogs of 3-sulfino-dl-valine

Design and Synthesis of Novel Derivatives

No publicly accessible studies, patents, or articles were found that describe the design and synthesis of novel derivatives using 3-Sulfino-DL-valine as a starting material. The existing literature focuses on the synthesis of this compound from Sulbactam or its salts, aiming to produce a pure standard for impurity profiling. google.com One document mentions a compound named "2-Amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butanoic acid," which could be considered a derivative; however, no synthesis details or further information is provided.

Structure-Activity Relationship Studies

There are no available structure-activity relationship (SAR) studies for any series of this compound derivatives. Such studies are contingent on the prior synthesis and biological testing of a library of related compounds, for which there is no current evidence in the literature.

Pharmacological and Biological Activity of Derivatives

Consistent with the lack of information on their synthesis, no reports on the pharmacological or biological activities of this compound derivatives were identified. The parent compound is noted for its role as a chiral sulfinyl-containing amino acid derivative and its utility as a pharmaceutical impurity standard, but its own biological activity profile is not detailed, nor is that of any potential derivatives.

Computational and Systems Biology Approaches in 3-sulfino-dl-valine Research

Genome-Scale Metabolic Modeling

Genome-scale metabolic models (GEMs) are comprehensive computational frameworks that represent the entire set of metabolic reactions in an organism. mdpi.com These models are instrumental in predicting metabolic flux distributions and understanding how genetic or environmental perturbations affect cellular metabolism. mdpi.complos.org

In the context of 3-Sulfino-DL-valine, which is structurally related to valine, GEMs can be utilized to explore its potential metabolic fate and influence on various pathways. For instance, studies on Klebsiella pneumoniae have used GEMs to reveal an increased reliance on valine catabolism in clinical isolates, suggesting that pathways involving branched-chain amino acids are critical under certain conditions. nih.gov While direct modeling of this compound is not yet prominent, the methodologies applied to study valine and other amino acids provide a clear roadmap. nih.govnih.gov

GEMs can simulate the metabolic consequences of introducing this compound into a system, predicting its impact on biomass production, energy metabolism, and the synthesis of other metabolites. plos.org This is particularly relevant as valine itself is a potent inhibitor of arginase, thereby influencing arginine metabolism. mdpi.com By integrating experimental data, such as transcriptomics or metabolomics, these models can be refined to provide more accurate predictions of the metabolic phenotype in the presence of this compound. nih.gov

Table 1: Applications of Genome-Scale Metabolic Modeling in Amino Acid Research

| Application | Description | Relevant Compound(s) |

| Gene Knockout Predictions | Identifying genes whose deletion would enhance the production of a target metabolite. | L-valine, Succinic acid nih.gov |

| Pathway Analysis | Elucidating optimal metabolic pathways for the production or degradation of a compound. | L-valine, Succinic acid nih.gov |

| Media Optimization | Determining essential nutrients to supplement in a minimal medium to improve growth and production. | Succinic acid nih.gov |

| Phenotype Simulation | Predicting the metabolic behavior of an organism under specific growth conditions or genetic modifications. | Valine nih.gov |

| Multi-tissue Modeling | Understanding the metabolic interplay between different tissues or organs in a whole organism. frontiersin.org | Carbon and Nitrogen species frontiersin.org |

Metabolomics Data Analysis and Interpretation

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a direct functional readout of the physiological state. Non-targeted and targeted metabolomics approaches, often employing liquid chromatography-mass spectrometry (LC-MS), are used to identify and quantify a wide range of metabolites. mdpi.comsci-hub.se

In research involving this compound, metabolomics can be used to assess its impact on the broader metabolic network. For example, studies have used metabolomics to compare metabolite profiles in various conditions, identifying significant changes in amino acid, lipid, and energy metabolism. sci-hub.se The analysis of plasma metabolomics data has revealed alterations in metabolites such as methionine sulfoxide, an indicator of oxidative stress, which is conceptually related to the sulfino-group of this compound. sci-hub.se

Data analysis in metabolomics involves several steps, including peak identification, alignment, and statistical analysis to identify differentially expressed metabolites. mdpi.comtmiclinode.com The interpretation of these changes often requires pathway analysis tools to understand the biological implications. The presence of this compound could potentially alter the levels of related amino acids and their derivatives, and metabolomics is the primary tool to uncover these systemic effects.

Table 2: Metabolomics in Amino Acid-Related Research

| Study Focus | Key Findings | Analytical Technique |

| Fibromyalgia | Altered levels of energy, lipid, and amino acid metabolites, indicating heightened oxidative stress and inflammation. sci-hub.se | LC-MS sci-hub.se |

| Cereal Vinegars | Identification of distinguishing metabolites, including various amino acids like DL-valine and L-isoleucine. nih.gov | GC-MS, LC-MS nih.gov |

| Endothelial Metabolism | Patient plasma metabolome integrated with metabolic models to identify key metabolites like valine influencing cellular functions. mdpi.com | LC-MS mdpi.com |

Homology-Based Gene and Enzyme Identification

Homology-based methods are a cornerstone of bioinformatics, used to predict the function of unknown genes and proteins based on their sequence similarity to characterized ones. biorxiv.orgnih.gov This approach is particularly useful for identifying enzymes that may act on or synthesize novel compounds like this compound.

The process typically involves searching protein sequence databases with the sequence of a known enzyme to find homologous proteins in other organisms. biorxiv.org For this compound, one could hypothesize its formation from a valine-like precursor through the action of an oxygenase, similar to how cysteine is oxidized to cysteine sulfinic acid by cysteine dioxygenase. ebi.ac.uk By searching for homologs of such enzymes, potential candidates for the biosynthesis of this compound could be identified.

Computational tools like BLAST and frameworks such as BridgIT+ are used to perform these homology searches and create enzyme-specific profiles. biorxiv.org The identified candidate enzymes can then be further analyzed using homology modeling to predict their three-dimensional structure and substrate-binding sites, providing further evidence for their potential function. nih.govnih.gov This in silico approach guides subsequent experimental validation, making the process of enzyme discovery more efficient. nih.govmdpi.com

Table 3: Computational Tools for Homology-Based Identification

| Tool/Method | Function | Application |

| RPS-BLAST | Searches a query sequence against a database of position-specific scoring matrices (PSSMs) to identify conserved domains. biorxiv.org | Annotating orphan reactions with protein sequences. biorxiv.org |

| MAFFT | A program for multiple sequence alignment. biorxiv.org | Aligning promiscuous protein sequences to create profiles. biorxiv.org |

| PSI-BLAST | An iterative search method that builds a PSSM from homologous sequences to find more distant relatives. biorxiv.org | Creation of enzymatic profiles from aligned sequences. biorxiv.org |

| Homology Modeling | Predicts the 3D structure of a protein based on its amino acid sequence and a known experimental structure of a homologous protein. nih.govnih.gov | Guiding the discovery of diverse enzyme specificities. nih.govnih.gov |

Predictive Modeling for Metabolic and Physiological Effects

Predictive modeling in computational biology aims to forecast the biological effects of a compound based on its chemical structure and known biological data. univie.ac.at These models can range from machine learning algorithms that predict sites of metabolism to more complex systems-level models that simulate physiological outcomes. univie.ac.atsimonsfoundation.org

For this compound, predictive models could be developed to anticipate its metabolic fate and physiological consequences. For instance, tools like FAME 3 are used to predict the sites of phase 1 and phase 2 metabolism for xenobiotic compounds, which could be applied to this compound to hypothesize how it might be modified and cleared by the body. univie.ac.at

Furthermore, given the known metabolic effects of branched-chain amino acids like valine and isoleucine on insulin sensitivity and energy expenditure, predictive models could be used to estimate the potential impact of this compound on these processes. nih.govnih.gov Studies have shown that reducing dietary valine and isoleucine can have beneficial metabolic effects. nih.govnih.govwisc.edu By integrating data on the structural properties of this compound with existing knowledge of BCAA metabolism, it may be possible to predict whether it would have similar, opposing, or distinct effects on metabolic health. These predictions can then generate hypotheses for experimental testing.

Emerging Research Directions and Future Perspectives

Investigation of Stereoisomeric Specificity in Biological Systems

Like its parent compound valine, 3-sulfino-valine exists as different stereoisomers (D- and L-forms). medchemexpress.com The biological effects of amino acids and their derivatives are often highly dependent on their stereochemistry. For instance, D-amino acids, once thought to be rare in mammals, are now recognized to have significant physiological roles, including neurotransmission and as biomarkers for certain diseases. mdpi.com

Future research must, therefore, meticulously differentiate between the effects of 3-sulfino-D-valine and 3-sulfino-L-valine. Investigating how each isomer interacts with enzymes, transporters, and receptors will be crucial. This includes exploring whether specific enzymes exist for the synthesis or degradation of each isomer and how their presence might influence metabolic pathways. Understanding the stereoisomeric specificity is fundamental to unlocking the precise biological functions and potential therapeutic uses of 3-sulfino-valine.

Elucidation of Novel Enzymatic and Non-Enzymatic Conversion Pathways

The metabolic pathways that lead to the formation and degradation of 3-Sulfino-DL-valine are not yet fully understood. While the degradation pathway of valine itself involves several enzymatic steps, including transamination and oxidative decarboxylation to ultimately form succinyl-CoA, the introduction of a sulfino group presents new metabolic possibilities. wikipedia.org Research is needed to identify the specific enzymes responsible for the sulfination of valine or its intermediates. It is also possible that non-enzymatic reactions, potentially driven by oxidative stress or other cellular conditions, contribute to its formation. nih.govnih.gov

Conversely, the pathways for its breakdown are also an area for active investigation. Identifying the enzymes that catabolize 3-sulfino-valine and the resulting metabolic products will provide critical insights into its physiological role. For instance, understanding if it is converted back to valine, incorporated into other sulfur-containing metabolic pathways like the cysteine and methionine metabolism, or excreted unchanged is a key area of future research. genome.jpgenome.jp

Advanced Metabolomic Profiling for Deeper Biological Insights

The advent of advanced metabolomic profiling techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), offers a powerful tool to study this compound. nih.govplos.org These technologies can detect and quantify a wide array of metabolites in biological samples, providing a comprehensive snapshot of metabolic states. mdpi.com

By applying these techniques to various biological samples (e.g., plasma, urine, tissues) from different physiological and pathological states, researchers can identify correlations between the levels of this compound and specific conditions. For example, metabolomic studies in beef cattle have already detected 3-sulfino-L-alanine, a related compound, suggesting that such compounds can be influenced by factors like diet and gut microbiome activity. mdpi.com Similar profiling in human studies, particularly in the context of metabolic diseases like diabetes and obesity where branched-chain amino acid metabolism is known to be altered, could reveal the significance of this compound. plos.orgnih.gov

Therapeutic and Diagnostic Applications in Health and Disease

While still in its infancy, research into this compound could unveil potential therapeutic and diagnostic applications. slideshare.netresearchgate.net Given that altered levels of branched-chain amino acids like valine are associated with conditions such as insulin resistance and diabetic kidney disease, this compound could emerge as a novel biomarker for these conditions. wikipedia.orgnih.gov Its quantification in easily accessible biofluids could aid in early diagnosis, prognosis, or monitoring of disease progression.

Therapeutically, a deeper understanding of its biological activities is necessary. For example, if one of its stereoisomers is found to have a protective effect against cellular damage or inflammation, it could be explored as a potential therapeutic agent. D-amino acids, in general, are being investigated for their therapeutic potential in a range of conditions, including neurological disorders and microbial infections. mdpi.com

Role in Host-Microbe Interactions and Microbial Metabolism

The gut microbiome plays a significant role in the metabolism of amino acids, including the branched-chain amino acids. nih.govnih.gov Gut bacteria can both synthesize and degrade valine, influencing host metabolism. mdpi.comspringernature.com Therefore, it is plausible that the gut microbiota is also involved in the production or breakdown of this compound.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-Sulfino-DL-valine relevant to experimental design?

- Methodological Answer :

- Molecular Weight : 181.21 g/mol (CAS 98462-04-5), critical for stoichiometric calculations in synthesis .

- Stability : Avoid exposure to strong oxidizers and high temperatures, as sulfino groups (-SO₂H) are prone to oxidation. Store at -20°C for long-term stability, as inferred from analogous sulfinated amino acids .

- Solubility : Likely polar due to the sulfino group; test solubility in aqueous buffers (e.g., phosphate buffer, pH 7.4) or polar aprotic solvents (DMF/DMSO) for reaction optimization .

Q. How can researchers synthesize this compound with high purity?

- Methodological Answer :

- Synthetic Route : Use solution-phase peptide synthesis with DL-valine as a precursor. Introduce the sulfino group via sulfonation with sulfur trioxide (SO₃) under controlled anhydrous conditions .

- Purification : Employ reverse-phase HPLC with a C18 column and 0.1% TFA in acetonitrile/water gradients to isolate the product. Validate purity using LC-MS (ESI+) for m/z 182.2 [M+H]⁺ .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of fine particulates .

- Waste Disposal : Neutralize acidic byproducts (e.g., H₂SO₄) with sodium bicarbonate before disposal. Follow institutional guidelines for hazardous waste, as sulfino derivatives may react with environmental contaminants .

Advanced Research Questions

Q. How can researchers characterize the stereochemical configuration of this compound?

- Methodological Answer :

- Chiral Chromatography : Use a Chirobiotic T column with a mobile phase of methanol:acetic acid:triethylamine (100:0.1:0.1) to resolve D/L enantiomers. Confirm elution order via spiking with enantiopure standards .

- Circular Dichroism (CD) : Analyze the CD spectrum in the 190–250 nm range to detect chiral centers. Compare with computational simulations (e.g., DFT) for validation .

Q. What analytical techniques resolve contradictions in reported spectral data for this compound?

- Methodological Answer :

- Multi-Technique Approach :

- NMR : Assign peaks using ¹H-¹³C HSQC and COSY to resolve overlapping signals (e.g., sulfino proton at δ 3.1–3.3 ppm) .

- IR Spectroscopy : Confirm the -SO₂H stretch at 1040–1160 cm⁻¹, distinguishing it from sulfonic acid derivatives .

- Data Cross-Validation : Compare results with published spectra in databases (e.g., SciFinder, Reaxys) to address inconsistencies .

Q. How does the sulfino group influence the reactivity of this compound in peptide coupling reactions?

- Methodological Answer :

- Mechanistic Studies : Use DFT calculations (e.g., Gaussian 16) to model the sulfino group’s electron-withdrawing effect on the α-amino group’s nucleophilicity.

- Experimental Validation : Perform coupling reactions with Fmoc-protected derivatives and monitor yields via RP-HPLC. Optimize activation with HATU/DIPEA in DMF .

Q. What strategies mitigate degradation of this compound during long-term storage?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) and monitor via HPLC. Lyophilization with cryoprotectants (trehalose) improves stability .

- Oxidative Protection : Add antioxidants (e.g., ascorbic acid) to aqueous solutions and store under argon to prevent sulfino-to-sulfonic acid conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.